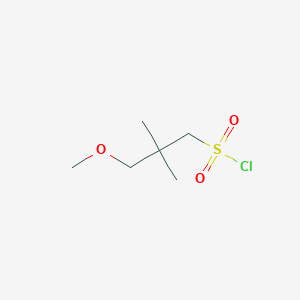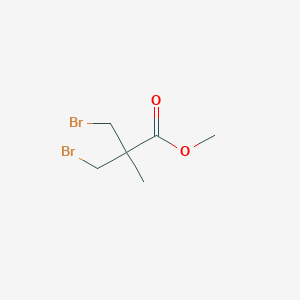
(2R)-2-(2,2,2-trifluoroethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,2,2-trifluoroethyl)oxirane, also known as TFEO, is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. TFEO is a colorless, volatile liquid with a boiling point of 59°C and a melting point of -75°C. It is used as a reagent in organic synthesis and as a solvent in the production of pharmaceuticals and other products. TFEO is also used as an intermediate in the synthesis of several drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,2,2-trifluoroethyl)oxirane has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as an intermediate in the synthesis of several drugs and other compounds. It is also used in the synthesis of polymers, in the production of pesticides, and in the production of dyes and pigments.
Wirkmechanismus
(2R)-2-(2,2,2-trifluoroethyl)oxirane is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as an intermediate in the synthesis of several drugs and other compounds. The mechanism of action of (2R)-2-(2,2,2-trifluoroethyl)oxirane depends on the specific application. In organic synthesis, (2R)-2-(2,2,2-trifluoroethyl)oxirane acts as a nucleophile and can be used to form a variety of different products. In the production of pharmaceuticals, (2R)-2-(2,2,2-trifluoroethyl)oxirane acts as a solvent and can be used to dissolve a variety of different compounds.
Biochemical and Physiological Effects
(2R)-2-(2,2,2-trifluoroethyl)oxirane is generally considered to be non-toxic and non-irritating. However, it is important to note that it can cause skin irritation if it comes into contact with the skin. In addition, (2R)-2-(2,2,2-trifluoroethyl)oxirane is highly flammable and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-(2,2,2-trifluoroethyl)oxirane in lab experiments is that it is highly volatile and can be easily removed from the reaction mixture. This makes it an ideal solvent for many reactions. Additionally, (2R)-2-(2,2,2-trifluoroethyl)oxirane is non-toxic and non-irritating, making it safe to use in the laboratory. However, (2R)-2-(2,2,2-trifluoroethyl)oxirane is highly flammable and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2R)-2-(2,2,2-trifluoroethyl)oxirane in scientific research. One potential direction is the use of (2R)-2-(2,2,2-trifluoroethyl)oxirane as a reagent in organic synthesis. This could be used to synthesize a variety of different compounds, including pharmaceuticals, polymers, and dyes and pigments. Additionally, (2R)-2-(2,2,2-trifluoroethyl)oxirane could be used as a solvent in the production of pesticides, as well as in the production of other organic compounds. Finally, (2R)-2-(2,2,2-trifluoroethyl)oxirane could be used as an intermediate in the synthesis of new drugs and other compounds.
Synthesemethoden
(2R)-2-(2,2,2-trifluoroethyl)oxirane can be synthesized in a variety of ways. The most common method is the reaction of 2,2,2-trifluoroethanol with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces an alkoxide, which can then be hydrolyzed to form (2R)-2-(2,2,2-trifluoroethyl)oxirane. Another method is the reaction of 2,2,2-trifluoroethanol with a Grignard reagent, such as methylmagnesium bromide, which produces an alkane, which can then be oxidized to form (2R)-2-(2,2,2-trifluoroethyl)oxirane.
Eigenschaften
IUPAC Name |
(2R)-2-(2,2,2-trifluoroethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGWVJHDZAMEZ-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2,2-Trifluoroethyl)oxirane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)

![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)



![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)


